Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-
Description
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- is a complex organic compound that belongs to the class of triazinoindole derivatives.
Properties
Molecular Formula |
C20H25N5OS |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C20H25N5OS/c1-12-8-9-16-14(10-12)18-19(25(16)3)22-20(24-23-18)27-11-17(26)21-15-7-5-4-6-13(15)2/h8-10,13,15H,4-7,11H2,1-3H3,(H,21,26) |
InChI Key |
XTWIQHBQDBHINP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(=O)CSC2=NC3=C(C4=C(N3C)C=CC(=C4)C)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, thiols, and acylating agents .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups .
Scientific Research Applications
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol
- Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-propenyl-
Uniqueness
Compared to similar compounds, Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- stands out due to its unique structural features, which may confer specific biological activities and chemical reactivity. Its distinct combination of functional groups allows for diverse applications and interactions with various molecular targets .
Biological Activity
Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-N-(2-methylcyclohexyl)- (CAS No. 603946-40-3) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula: C17H21N5OS
Molecular Weight: 343.45 g/mol
Structure: The compound features a triazino-indole moiety linked to an acetamide functional group, which is known to influence its biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, compounds with similar structures have been studied for their inhibitory effects on butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. The inhibition of BChE is a promising therapeutic approach for enhancing cholinergic neurotransmission in the brain.
Inhibitory Effects on BChE
In a study evaluating substituted acetamide derivatives, several compounds exhibited significant inhibition against BChE. For instance, derivatives with structural similarities to Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-N-(2-methylcyclohexyl)- demonstrated IC50 values ranging from 3.94 to 19.60 µM against BChE . This suggests that the compound may possess similar inhibitory properties.
Case Studies and Research Findings
-
Inhibition of Enzymatic Activity:
- A series of substituted acetamides were synthesized and tested for their ability to inhibit BChE. The most potent derivative showed an IC50 value of 3.94 µM .
- Kinetic studies indicated that this compound acts as a mixed inhibitor of BChE, altering both maximum velocity (Vmax) and Michaelis constant (Km) with increasing inhibitor concentration .
- Antitumor Activity:
-
Toxicological Studies:
- General studies on acetamides indicate that while they can exhibit biological activity, there are concerns regarding hepatotoxicity at high doses. Long-term exposure has been linked to liver damage and carcinogenic effects in animal models . This necessitates careful evaluation in clinical settings.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
